molecular formula C7H6BrNO5S B1374741 2-Bromo-4-(methylsulfonyl)-6-nitrophenol CAS No. 20951-41-1

2-Bromo-4-(methylsulfonyl)-6-nitrophenol

Cat. No. B1374741
CAS RN: 20951-41-1
M. Wt: 296.1 g/mol
InChI Key: YDMYVQMUBFFZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-4-(methylsulfonyl)phenol” is a type of organic compound that contains a bromine atom, a methylsulfonyl group, and a phenol group . It is likely to be a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “2-Bromo-4-(methylsulfonyl)-6-nitrophenol” are not available, similar compounds such as “2-Bromo-4-methylphenol” have been synthesized from 4-methylphenol by oxidative bromination at low temperatures .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(methylsulfonyl)phenol” would likely include a phenol ring with a bromine atom and a methylsulfonyl group attached. The exact structure would depend on the positions of these groups on the phenol ring .


Chemical Reactions Analysis

The chemical reactions of “2-Bromo-4-(methylsulfonyl)-6-nitrophenol” would likely be influenced by the presence of the bromine atom, the methylsulfonyl group, and the phenol group. For example, the bromine atom could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-(methylsulfonyl)-6-nitrophenol” would be influenced by its molecular structure. For example, it would likely have a relatively high molecular weight due to the presence of the bromine atom .

Scientific Research Applications

Chemical Reactions and Synthesis

2-Bromo-4-(methylsulfonyl)-6-nitrophenol is involved in various chemical reactions and synthesis processes. For instance, it participates in reactions with sodium hydroxide, leading to the formation of different products like 2-methylsulfonylnitrobenzene and 2-nitrophenol (Shaw & Miller, 1970). Additionally, it serves as a precursor in the synthesis of other chemical compounds, such as 2-bromo-4-nitrophenol, through a process involving diazotization and nucleophilic substitution reactions (Li Zi-ying, 2008).

Pharmaceutical and Biological Applications

While direct applications of 2-Bromo-4-(methylsulfonyl)-6-nitrophenol in pharmaceuticals are limited, derivatives of bromophenols, which include similar compounds, have been studied for their potential in pharmaceuticals. For example, bromophenol derivatives from the red alga Rhodomela confervoides have been investigated for their activity against human cancer cell lines and microorganisms, though they were found to be inactive (Zhao et al., 2004).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, 2-Bromo-4-(methylsulfonyl)-6-nitrophenol and its related compounds are often subjects of study. They are used in experiments to understand various chemical processes and reactions. For example, the compound's role in the degradation of phenolic compounds in water treatment processes has been explored (Ji et al., 2017). Similarly, its use in high-performance liquid chromatography (HPLC) methods for the quantitation of phenolic compounds demonstrates its relevance in analytical chemistry (Almási, Fischer, & Perjési, 2006).

Mechanism of Action

The mechanism of action of “2-Bromo-4-(methylsulfonyl)-6-nitrophenol” would depend on its specific use. For example, if it were used as a pharmaceutical, its mechanism of action would likely involve interaction with biological molecules .

Safety and Hazards

The safety and hazards of “2-Bromo-4-(methylsulfonyl)-6-nitrophenol” would depend on its specific properties. For example, if it were a solid, it could potentially pose a dust hazard .

Future Directions

The future directions for “2-Bromo-4-(methylsulfonyl)-6-nitrophenol” would likely depend on its potential applications. For example, if it were found to have useful pharmaceutical properties, future research might focus on developing it into a drug .

properties

IUPAC Name

2-bromo-4-methylsulfonyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO5S/c1-15(13,14)4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMYVQMUBFFZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(methylsulfonyl)-6-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.